Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[(4-methoxyphenyl)carbamoyl]thiophen-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-19-11-5-3-10(4-6-11)16-15(18)14-12(7-8-21-14)22-9-13(17)20-2/h3-8H,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFNSQVGGDXUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153590 | |
| Record name | Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-13-9 | |
| Record name | Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251097-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate typically involves the reaction of 4-methoxyaniline with a thienyl-containing compound under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives .
Scientific Research Applications
Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate is highlighted through comparisons with analogous compounds (Table 1). Key differences lie in substituents, heterocyclic cores, and biological or chemical applications.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Methyl ester groups (vs. ethyl in ) may enhance metabolic stability but reduce solubility .
Heterocyclic Core Influence :
- Thiophene-based compounds (target, ) exhibit greater π-conjugation than pyridine () or dihydropyridine () derivatives, affecting electronic properties and material applications.
The dihydropyridine derivative () demonstrates how core modifications enable pharmaceutical utility, contrasting with the target’s agrochemical focus .
Notes
Toxicological Data: Limited toxicological information is available for the target compound. Related cyanoacetamide derivatives (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide, CAS 6972-77-6) caution that thorough toxicity studies are needed before industrial use .
Research Gaps : The target compound’s reactivity in RAFT polymerization (analogous to sulfur-containing chain transfer agents in ) remains unexplored, presenting opportunities for materials science .
Structural Optimization : Substituting the thiophene core with pyridine () or triazine () could expand applications into pharmaceuticals or advanced herbicides .
Biological Activity
Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate, identified by its CAS number 251097-13-9, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound consists of a thienyl group, a methoxyphenyl group, and an ester functionality, which suggests potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Structural Characteristics
The molecular formula of this compound is . Its structure can be described as follows:
- Thienyl Group : A sulfur-containing heterocyclic ring that may contribute to the compound's reactivity and interaction with biological targets.
- Methoxyphenyl Group : This aromatic ring can enhance lipophilicity and facilitate penetration through biological membranes.
- Ester Group : The presence of an ester may influence the compound's pharmacokinetics and stability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, compounds containing thienyl and methoxy groups have been shown to inhibit bacterial growth effectively. The specific mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antidiabetic Potential
Research has suggested that derivatives of this compound might improve glucose tolerance in type II diabetes. The structural components may interact with DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism. Compounds that inhibit DPP-IV are known to enhance insulin secretion and lower blood sugar levels, making them valuable in diabetes management .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy. It may modulate inflammatory responses by inhibiting the proliferation of smooth muscle cells, which is crucial in conditions like atherosclerosis and restenosis. This effect is mediated through the modulation of heparan sulfate proteoglycans (HSPG), which play a role in cell signaling and inflammation .
Case Study 1: Antimicrobial Activity Assessment
In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, particularly Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Case Study 2: DPP-IV Inhibition
A pharmacological study evaluated the compound's effect on DPP-IV activity in vitro. The results demonstrated that it significantly inhibited DPP-IV, leading to increased levels of GLP-1 (Glucagon-Like Peptide-1), which is beneficial for glucose metabolism.
| Concentration (µM) | DPP-IV Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate with high purity?
- Methodological Answer : The synthesis typically involves sequential thioacetylation and coupling reactions. Key steps include:
- Reacting 3-thienylsulfanyl precursors with 4-methoxyaniline derivatives under anhydrous conditions to form the carbonyl linkage .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (>98% purity threshold) .
- Critical Consideration : Monitor reaction pH to avoid hydrolysis of the ester group.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm sulfanyl and carbonyl groups. The thienyl proton signals typically appear at δ 6.8–7.5 ppm, while the methyl ester resonates near δ 3.7 ppm .
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm, S-C=S at ~600–700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] or [M+Na]) to confirm the molecular formula .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store in airtight containers under inert gas (e.g., N) to prevent oxidation of the sulfanyl group .
- Waste Disposal : Segregate organic waste containing sulfur moieties and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination polymers, and what factors dictate its coordination geometry?
- Methodological Answer :
- The sulfanyl and carbonyl groups act as donor sites for metal ions (e.g., Zn, Cu). Coordination behavior is influenced by:
- Solvent Polarity : Polar solvents (e.g., DMF) favor monodentate binding, while non-polar solvents promote bidentate coordination .
- Metal Ion Size : Larger ions (e.g., Cd) may induce distorted octahedral geometries, whereas smaller ions (e.g., Ni) form square-planar complexes .
- Characterization : Use single-crystal X-ray diffraction (validated via CheckCIF) to resolve coordination modes .
Q. Can this compound act as a chain transfer agent (CTA) in RAFT polymerization, and how can its efficiency be optimized?
- Methodological Answer :
- Mechanistic Role : The sulfanyl group participates in reversible addition-fragmentation, enabling controlled polymer growth. Key parameters:
- Molar Ratio : Maintain a [CTA]/[monomer] ratio of 1:100–1:500 to balance molecular weight control and polydispersity (<1.2) .
- Temperature : Optimize at 60–80°C to enhance radical stability without degrading the ester group .
- Validation : Use GPC to monitor molecular weight distribution and confirm living polymerization characteristics .
Q. How can researchers resolve discrepancies in NMR data when analyzing byproducts from reactions involving this compound?
- Methodological Answer :
- Hypothesis Testing : If unexpected peaks arise (e.g., δ 4.2 ppm for hydrolyzed carboxylic acid), conduct:
- pH-Dependent NMR : Compare spectra at neutral vs. acidic conditions to detect hydrolysis artifacts .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals to confirm structural deviations .
- Supplementary Techniques : Employ X-ray crystallography or HRMS to validate alternative structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
